molecular formula C22H19N3O3S B2860687 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide CAS No. 496019-66-0

2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

Cat. No.: B2860687
CAS No.: 496019-66-0
M. Wt: 405.47
InChI Key: RQSZGUHDSLUUPR-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide” is a type of fluorescent quinazolinone . Quinazolinone derivatives are known to be fluorescent brightening agents . They are widely used as coloring materials in the dyestuff industry . These compounds are characterized by a strong absorption below 400 nm with well-separated intense emission beyond 400 nm .


Synthesis Analysis

Fluorescent quinazolinones were synthesized from ethyl 2-methyl-4-oxo-3,4-dihydroquinazoline −5-carboxylate intermediate . The synthesis involved a reaction with thioglyconic acid in tetrahydrofuran (THF) at reflux condition for 6 hours .


Molecular Structure Analysis

The molecular structure of this compound involves a quinazolinone nucleus, which is a large number of alkaloids known to have biological activities . The thiazole ring, which consists of sulfur and nitrogen, allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .

Scientific Research Applications

Synthesis and Chemical Structure

This compound is related to a broader class of chemicals involved in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Research in this field focuses on developing efficient synthetic routes and understanding the chemical structure and reactivity of complex organic molecules. For instance, the synthesis of oxazoles and related heterocycles involves copper-catalyzed intramolecular cyclization, demonstrating the versatility of functionalized enamides in organic synthesis (Kumar et al., 2012). Additionally, novel annulated products from aminonaphthyridinones highlight the innovative approaches to creating new heterocyclic systems, showcasing the potential for developing compounds with unique properties (Deady & Devine, 2006).

Biological Activity

The biological activity of related compounds has been a significant area of research, with studies exploring their potential antimicrobial and anticancer properties. Research into novel comenic acid derivatives containing isoxazole and isothiazole moieties has found synergetic effects when combined with traditional antitumor drugs, suggesting potential applications in chemotherapy (Kletskov et al., 2018). Furthermore, studies on quinazolinone and thiazolidinone derivatives have explored their in vitro antibacterial and antifungal activities, highlighting the promise of these compounds in developing new antimicrobial agents (Desai et al., 2011).

Synthesis and Structural Analysis

The stereoselective synthesis and structure determination of benzoxazocine derivatives illustrate the complexity and precision required in the synthesis of novel organic compounds. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating the structures of these molecules, enabling the design and synthesis of compounds with specific properties (Belokon et al., 1998). This research provides insights into the methodologies and analytical techniques essential for advancing the field of synthetic organic chemistry.

Properties

IUPAC Name

9-methyl-11-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-22-11-15(14-9-5-6-10-17(14)28-22)18(20(27)25-22)19(26)24-21-23-16(12-29-21)13-7-3-2-4-8-13/h2-10,12,15,18H,11H2,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSZGUHDSLUUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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